molecular formula C21H21N5OS B2918189 2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole CAS No. 1172887-37-4

2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2918189
CAS No.: 1172887-37-4
M. Wt: 391.49
InChI Key: HSJIWTNQTZJLKV-UHFFFAOYSA-N
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Description

2-{4-[(1-Methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole is a hybrid heterocyclic compound combining benzothiazole, piperazine, and benzodiazole moieties. Its structure features a benzothiazole core linked via a piperazine-carbonyl bridge to a methyl-substituted benzodiazole group. This design leverages the pharmacological versatility of benzothiazoles (noted for antimicrobial and anticancer properties) and piperazines (known for enhancing bioavailability and receptor binding) .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-24-17-8-4-2-6-15(17)22-19(24)14-25-10-12-26(13-11-25)21(27)20-23-16-7-3-5-9-18(16)28-20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJIWTNQTZJLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole typically involves multi-step organic reactions. One common method involves the cyclization of 2-propyl-4-methylbenzimidazole with N-methyl-o-phenylenediamine in the presence of formaldehyde at 150°C . This reaction forms the core benzodiazole structure, which is then further functionalized to introduce the piperazine and benzothiazole groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and benzothiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a cathodic inhibitor in corrosion studies, indicating its potential to interact with metal surfaces and prevent oxidation .

Comparison with Similar Compounds

Key Observations:

  • Synthesis Complexity : The target compound’s synthesis likely parallels methods for piperazine-benzothiazole intermediates (e.g., acylation of 2-(piperazin-1-yl)benzothiazole with bromoacetyl bromide, yielding ~91% azide intermediates) .
  • Structural Flexibility : Unlike Telmisartan’s rigid bis-benzodiazole framework, the target compound’s piperazine linker may enhance conformational adaptability for receptor binding .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight LogP (Predicted) Solubility Key Spectroscopic Data
Target Compound ~407.5 g/mol ~3.2 (moderately lipophilic) Low aqueous solubility (benzothiazole/piperazine balance) IR: C=O stretch ~1650 cm⁻¹; ¹H NMR: Piperazine protons δ 2.5–3.5 ppm
Telmisartan 514.6 g/mol 6.1 (highly lipophilic) Poor water solubility ¹H NMR: Benzodiazole protons δ 7.5–8.5 ppm
BZ2 () 257.3 g/mol 2.8 Moderate in DMSO LC-MS: [M+H]+ = 258.1

Key Observations:

  • The target compound’s predicted LogP (~3.2) suggests better membrane permeability than Telmisartan (LogP = 6.1) but lower than BZ2 (LogP = 2.8) .
  • Piperazine’s basicity may improve solubility in acidic environments, a trait exploited in prodrug design .

Biological Activity

The compound 2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole is a hybrid molecule that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article explores its biological activity, focusing on mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O1SC_{17}H_{20}N_{4}O_{1}S, with a complex structure that includes a benzothiazole moiety and a piperazine ring. The presence of these functional groups contributes to its biological activity.

Research indicates that compounds similar to this hybrid have multi-target action, particularly in the context of Alzheimer's disease. For instance, a related benzothiazole-piperazine derivative has been identified as an effective multi-target-directed ligand (MTDL) against Alzheimer’s by inhibiting acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation. This dual action suggests that the compound may similarly influence cholinergic signaling and amyloid pathology in neurodegenerative conditions .

Anticancer Activity

Several studies have investigated the anticancer potential of benzothiazole derivatives. For example, derivatives containing piperazine have shown promising results in inhibiting cell proliferation in various cancer cell lines. A study evaluated the antiproliferative effects of related compounds on HepG2 (liver cancer) and HCT116 (colon cancer) cells using the MTT assay. The introduction of an N-methylpiperazine group improved solubility and maintained significant anticancer activity compared to earlier analogs .

CompoundCell LineIC50 (µM)
1aHepG215
1bHCT11620
1dHepG210
1dHCT11612

This table illustrates the improved potency of compound 1d , which contains the N-methylpiperazine substituent.

Neuroprotective Effects

In addition to anticancer properties, compounds similar to This compound have been studied for their neuroprotective effects. The multitarget action against Alzheimer’s disease highlights their potential in mitigating neurodegeneration through various pathways, including reducing oxidative stress and inflammation .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzothiazole-piperazine derivatives for their biological activity against Alzheimer’s disease. The study employed molecular docking simulations to predict binding affinities and interactions with target proteins involved in neurodegeneration. The results indicated that specific modifications to the piperazine moiety enhanced binding stability and specificity towards AChE and Aβ aggregates .

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